5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by its four pyridyl substituents at the meso positions. Its molecular formula is C40H26N8, and it has a molecular weight of approximately 618.69 g/mol . The compound appears as a dark purple to black solid and is soluble in organic solvents such as dichloromethane, chloroform, and pyridine .
The compound's structure allows for extensive π-conjugation, making it an excellent candidate for electronic applications. The presence of nitrogen atoms in the pyridyl groups enhances its coordination chemistry.
TPyP has been explored as a potential photosensitizer in Photodynamic Therapy (PDT) due to its ability to absorb light and generate reactive oxygen species (ROS) upon light activation. These ROS can damage nearby cancer cells, potentially leading to cell death. Studies have shown that TPyP can be effective in killing various cancer cell lines, including breast, lung, and prostate cancer cells [, ]. However, further research is needed to determine the efficacy and safety of TPyP in clinical settings.
TPyP's ability to interact with metal ions makes it a promising candidate for the development of biosensors. Researchers have explored its use in the detection of various metal ions, such as zinc and copper, by exploiting changes in its fluorescence properties upon binding []. These sensors could potentially be used for environmental monitoring, disease diagnosis, and other applications.
TPyP can self-assemble into various supramolecular structures, such as nanotubes and capsules, due to its unique interactions. These structures can be used for drug delivery, catalysis, and other applications. For example, researchers have developed TPyP-based nanoparticles for targeted drug delivery to cancer cells [].
TPyP has been investigated as a potential component in organic photovoltaics (OPVs) due to its light-absorbing properties and ability to transport charge carriers. Researchers are exploring ways to optimize TPyP-based materials for improved efficiency in converting light energy into electricity [].
TPyP is also being explored for various other applications, including:
The biological activity of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has been studied primarily in the context of its potential as a photosensitizer in photodynamic therapy. It shows promise in:
Several methods are employed to synthesize 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:
The unique properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine make it suitable for various applications:
Studies have shown that 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine interacts with various biological molecules:
Several compounds share structural similarities with 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5,10,15,20-Tetraphenylporphyrin | C44H30N4 | Four phenyl groups; enhanced solubility |
Zinc 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine | C40H24N8Zn | Metalated form; improved stability |
5-(4-Pyridyl)porphyrin | C40H26N8 | Contains only one pyridyl group; simpler structure |
5-(2-Pyridyl)porphyrin | C40H26N8 | Different substitution pattern affecting properties |
The presence of four pyridyl groups distinguishes 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine from other porphyrins. This configuration enhances its solubility and reactivity compared to simpler porphyrins.